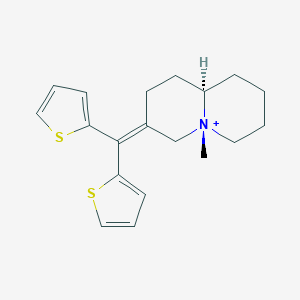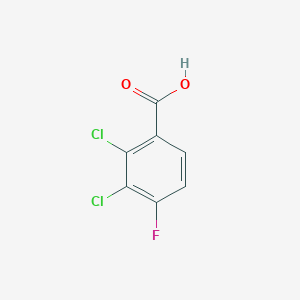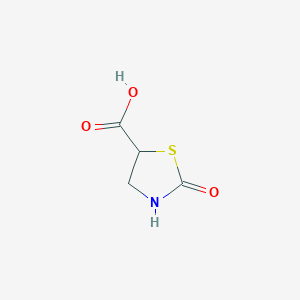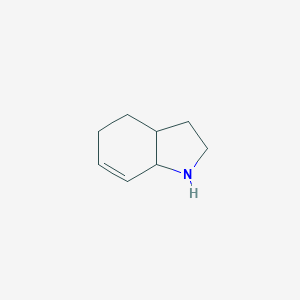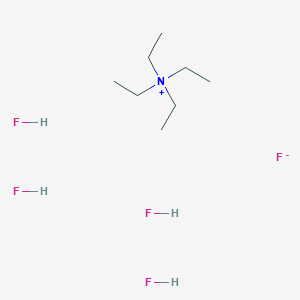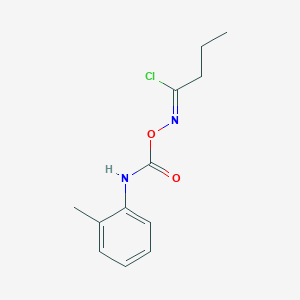
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride, commonly known as MBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBAC belongs to the family of imidoyl chlorides and is used as a reagent in various chemical reactions.
Mecanismo De Acción
MBAC is a reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The mechanism of action of MBAC involves the formation of an intermediate imidate, which then reacts with the nucleophile to form the desired product. The reaction is usually carried out in the presence of a base, which helps in the deprotonation of the nucleophile and facilitates the reaction.
Efectos Bioquímicos Y Fisiológicos
MBAC does not have any known biochemical or physiological effects as it is primarily used as a reagent in chemical reactions. However, it is important to handle MBAC with care as it is a reactive compound and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBAC has several advantages as a reagent in chemical reactions. It is a relatively inexpensive compound and is readily available in the market. It is also easy to handle and store. However, MBAC has some limitations as well. It is a reactive compound and requires careful handling to prevent any accidents. It is also not suitable for reactions that involve acidic or basic conditions as it can decompose under such conditions.
Direcciones Futuras
There are several future directions for the use of MBAC in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. MBAC can be used to synthesize novel imidazole derivatives that have potential therapeutic applications. Another potential application is in the field of materials science, where MBAC can be used to synthesize cyclic ureas that have unique properties. Overall, MBAC has a lot of potential in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, MBAC is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of various compounds make it a valuable reagent in chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBAC have been discussed in this paper. Further studies are needed to fully explore the potential of MBAC in scientific research.
Métodos De Síntesis
The synthesis of MBAC involves the reaction of 2-methylphenylamine with butanimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization or column chromatography. The overall yield of MBAC is around 70%.
Aplicaciones Científicas De Investigación
MBAC has been widely used in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the synthesis of imidazoles, which are important intermediates in the production of pharmaceuticals and agrochemicals. MBAC has also been used in the synthesis of cyclic ureas, which have potential applications in the field of materials science.
Propiedades
Número CAS |
145252-13-7 |
|---|---|
Nombre del producto |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Fórmula molecular |
C12H15ClN2O2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
[(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11- |
Clave InChI |
ROFUCKVAINOTFB-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl |
SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
SMILES canónico |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
Sinónimos |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



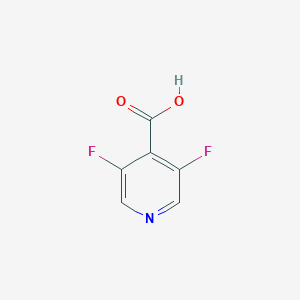
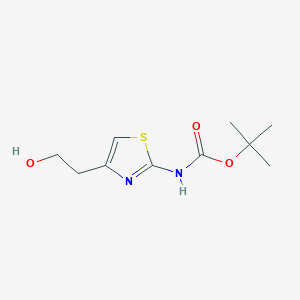
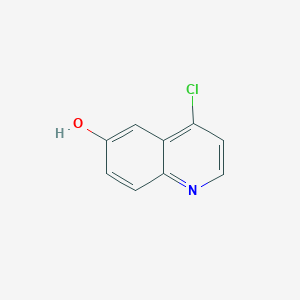
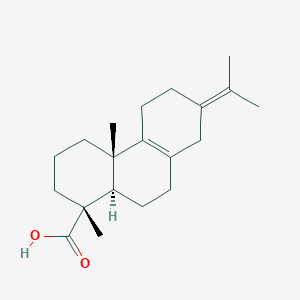
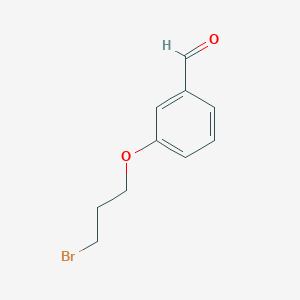
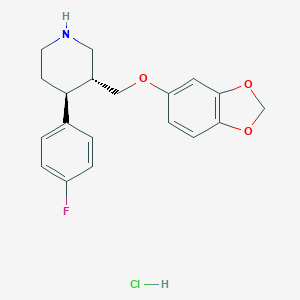
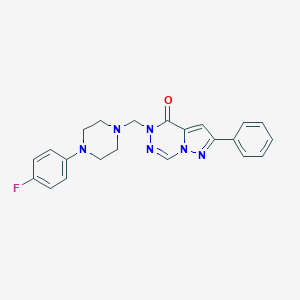
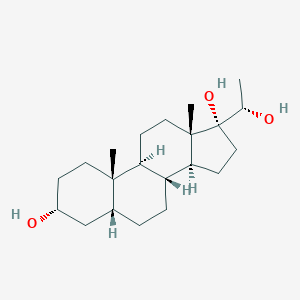
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
